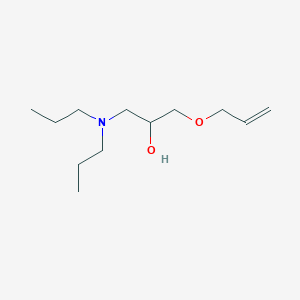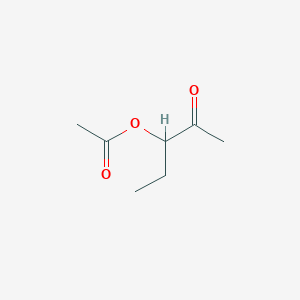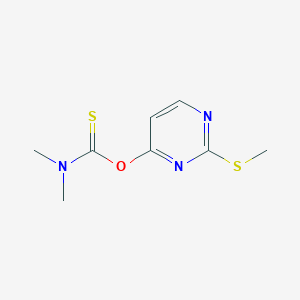
1-(Dipropylamino)-3-(prop-2-en-1-yloxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dipropylamino)-3-(prop-2-en-1-yloxy)propan-2-ol is a chemical compound with a complex structure that includes both amine and ether functional groups
Méthodes De Préparation
The synthesis of 1-(Dipropylamino)-3-(prop-2-en-1-yloxy)propan-2-ol typically involves multiple steps, starting with the preparation of the prop-2-en-1-yloxy group and its subsequent attachment to the propan-2-ol backbone. The dipropylamino group is then introduced through a substitution reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, pressures, and the use of catalysts.
Analyse Des Réactions Chimiques
1-(Dipropylamino)-3-(prop-2-en-1-yloxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dipropylamino or prop-2-en-1-yloxy groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides.
Applications De Recherche Scientifique
1-(Dipropylamino)-3-(prop-2-en-1-yloxy)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(Dipropylamino)-3-(prop-2-en-1-yloxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(Dipropylamino)-3-(prop-2-en-1-yloxy)propan-2-ol can be compared with other similar compounds, such as:
1-(Diethylamino)-3-(prop-2-en-1-yloxy)propan-2-ol: Similar structure but with ethyl groups instead of propyl groups.
1-(Dipropylamino)-3-(methoxy)propan-2-ol: Similar structure but with a methoxy group instead of the prop-2-en-1-yloxy group
Propriétés
Numéro CAS |
20734-35-4 |
|---|---|
Formule moléculaire |
C12H25NO2 |
Poids moléculaire |
215.33 g/mol |
Nom IUPAC |
1-(dipropylamino)-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C12H25NO2/c1-4-7-13(8-5-2)10-12(14)11-15-9-6-3/h6,12,14H,3-5,7-11H2,1-2H3 |
Clé InChI |
KHRDQXBVYLANBF-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CC(COCC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(3-Fluorophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14710829.png)
![3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-7-thione](/img/structure/B14710830.png)


![4-Methylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14710852.png)
![[6-(Pentylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B14710859.png)

![2-[(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one](/img/structure/B14710866.png)


![Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]-](/img/structure/B14710891.png)
![7,8,9,10-Tetrahydrobenzo[b]cyclohepta[e]pyran-11(6H)-one](/img/structure/B14710895.png)
